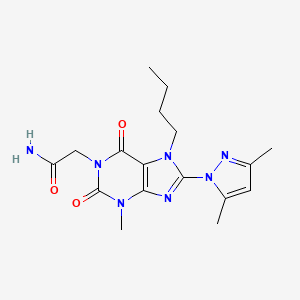![molecular formula C23H30FN3O4S B2649102 4-methyl-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide CAS No. 1115889-55-8](/img/structure/B2649102.png)
4-methyl-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound, also known as TAK-659, has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Metabolism and Disposition in Humans
A study on the disposition and metabolism of a related compound, N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), highlights the extensive metabolism processes these compounds undergo. The research illustrates the compound's elimination primarily via feces, with only a minor fraction excreted unchanged, emphasizing the importance of understanding the metabolic pathways of similar sulfonamide compounds for their potential therapeutic applications (Renzulli et al., 2011).
Impact on Parkinsonism
Research on the consequences of using drugs containing similar compounds has provided insights into their neurotoxic potential. A notable example is a study involving individuals who developed parkinsonism after using an illicit drug, leading to the hypothesis that certain chemical structures could selectively damage cells in the substantia nigra, which may inform future research into neuroprotective agents (Hansen J N Van et al., 1983).
Repellent Efficacy
The efficacy of compounds, including piperidines as repellents against various insects, has been explored, suggesting potential applications in public health for the management of vector-borne diseases. A study on the repellent efficacy of a piperidine compound against Aedes communis and Simulium venustum underscores the importance of chemical repellents in disease prevention strategies (Debboun et al., 2000).
Pharmacokinetics and Safety in Drug Development
Understanding the pharmacokinetics and safety of novel compounds is crucial in drug development. The preclinical evaluation of CERC‐301, a GluN2B-selective N‐methyl‐D‐aspartate receptor antagonist, showcases the application of pharmacokinetic and safety studies in guiding dose selection for clinical trials, which could be relevant for compounds with similar profiles (Garner et al., 2015).
Exploring Mechanisms of Carcinogenic Exposure
Investigations into the mechanisms of action and potential carcinogenic properties of chemical compounds can lead to significant advancements in cancer research. A study on the changes in DNA methylation patterns in subjects exposed to low-dose benzene exemplifies how exposure to environmental pollutants can lead to epigenetic modifications associated with cancer, highlighting the importance of research into the carcinogenic potential of various compounds (Bollati et al., 2007).
properties
IUPAC Name |
methyl 6-(4-cyclohexylpiperazin-1-yl)-4-cyclopropyl-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30FN3O4S/c1-31-23(28)22-15-27(17-7-8-17)20-14-19(18(24)13-21(20)32(22,29)30)26-11-9-25(10-12-26)16-5-3-2-4-6-16/h13-17H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPKFNWPTITJDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=C(S1(=O)=O)C=C(C(=C2)N3CCN(CC3)C4CCCCC4)F)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![rac-(1R,2S,4R,5R,6R)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile](/img/structure/B2649032.png)
![1-(3,4-Dimethoxyphenyl)-2-((2-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2649033.png)
![3-benzyl-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2649034.png)
![2-[3-(Dimethylamino)oxetan-3-yl]acetic acid](/img/structure/B2649035.png)





